molecular formula C12H23N9O2 B8116178 bisSP1

bisSP1

Cat. No.: B8116178
M. Wt: 325.37 g/mol
InChI Key: LRQNLHXWGRMZJY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bisSP1: is a compound primarily used as a linker in antibody-drug conjugates (ADCs). It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisSP1 involves the incorporation of an azide group into the molecule. This can be achieved through various synthetic routes, including the use of azide-containing precursors and subsequent functionalization. The reaction conditions typically involve the use of copper catalysts for azide-alkyne cycloaddition reactions, which are carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes the preparation of azide-containing intermediates, followed by their functionalization to produce the final product. The use of automated synthesis and purification techniques ensures high throughput and reproducibility .

Mechanism of Action

Mechanism: The mechanism of action of bisSP1 involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property allows it to act as a linker in ADCs, facilitating the conjugation of antibodies to cytotoxic drugs .

Molecular Targets and Pathways: In the context of ADCs, this compound targets specific cancer cells by linking antibodies to cytotoxic drugs. The antibodies bind to antigens on the surface of cancer cells, delivering the cytotoxic drugs directly to the target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

Uniqueness: bisSP1 is unique due to its dual functionality in click chemistry, allowing it to participate in both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in the synthesis of complex bioconjugates and the development of ADCs .

Properties

IUPAC Name

(2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N9O2/c13-6-2-1-4-10(19-11(22)5-9-18-21-15)12(23)16-7-3-8-17-20-14/h10H,1-9,13H2,(H,16,23)(H,19,22)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQNLHXWGRMZJY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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